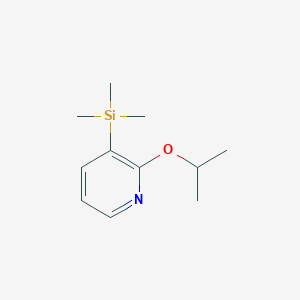
2-イソプロポキシ-3-トリメチルシリルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various domains, including supramolecular chemistry. In the first study, the synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine is achieved through the thiophosgene method from 3-amino-2-ethoxycarbonylpyridine. This compound then serves as a precursor for the creation of various pyrido[3,2-d]pyrimidine derivatives and tricyclic systems through reactions with different nucleophiles . Although this study does not directly discuss 2-Isopropoxy-3-trimethylsilanyl-pyridine, the methodologies employed for synthesizing and transforming pyridine derivatives could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, and their characterization often requires sophisticated techniques. In the second paper, the cyclopalladated complexes of 2-(trimethylsilyl)pyridine are synthesized and characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The study reveals the presence of cis and trans isomers and dynamic behavior in the NMR spectrum, which is attributed to inversion of the acetato bridges and cis-trans isomerization . This analysis provides insights into the structural aspects of pyridine derivatives that could be applicable to 2-Isopropoxy-3-trimethylsilanyl-pyridine.
Chemical Reactions Analysis
The reactivity of pyridine derivatives with other chemical entities is crucial for their application in synthesis and supramolecular chemistry. The second paper discusses the reactivity of the cyclopalladated complexes of 2-(trimethylsilyl)pyridine, which undergo bridge-splitting reactions with triphenylphosphine and 3,5-dimethylpyridine to yield mononuclear cyclopalladated complexes . These findings suggest that pyridine derivatives can participate in a variety of chemical reactions, which may also be true for 2-Isopropoxy-3-trimethylsilanyl-pyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the substituents attached to the pyridine ring. The third paper introduces 2,6-Bis(trimethyltin)pyridine as a central building block for the synthesis of various pyridine-based ligands for supramolecular chemistry . Although the paper does not directly address the properties of 2-Isopropoxy-3-trimethylsilanyl-pyridine, the use of pyridine derivatives as ligands implies certain properties such as coordination ability and stability, which are essential for their function in supramolecular assemblies.
科学的研究の応用
私は「2-イソプロポキシ-3-トリメチルシリルピリジン」の科学研究における応用について調査しましたが、残念ながら、入手可能な情報ではこの化合物の具体的な応用は提供されていません。 検索結果は主に製品リストと化合物に関する一般的な情報を含んでいます , 関連する化合物であるトリス(トリメチルシリル)シランの応用に関するレビュー記事が言及されている一方で , 「2-イソプロポキシ-3-トリメチルシリルピリジン」の独自の応用については直接触れていません。
Safety and Hazards
This compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
trimethyl-(2-propan-2-yloxypyridin-3-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJMUQSDREMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592079 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
782479-89-4 |
Source


|
| Record name | 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)


